3-(6-bromo-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide

Medicinal Chemistry Kinase Selectivity Structure-Activity Relationship

3-(6-Bromo-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide (CAS 1401603-03-9, molecular formula C₁₅H₁₅BrN₄O, molecular weight 347.21 g·mol⁻¹) is a synthetic heterocyclic amide featuring a 6-bromoindole donor linked via a three-carbon propanamide spacer to a 1-methyl-1H-pyrazol-4-amine acceptor. The compound belongs to the broader pyrazolyl-indole derivative class for which patent filings disclose activity as inhibitors of cyclin-dependent kinases, Aurora kinases, and other disease-relevant protein kinases.

Molecular Formula C15H15BrN4O
Molecular Weight 347.21 g/mol
Cat. No. B12179245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-bromo-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide
Molecular FormulaC15H15BrN4O
Molecular Weight347.21 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)NC(=O)CCN2C=CC3=C2C=C(C=C3)Br
InChIInChI=1S/C15H15BrN4O/c1-19-10-13(9-17-19)18-15(21)5-7-20-6-4-11-2-3-12(16)8-14(11)20/h2-4,6,8-10H,5,7H2,1H3,(H,18,21)
InChIKeyRTIJVZLWZVAJMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Bromo-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide: Structural Identity, Key Physicochemical Properties, and Procurement Relevance


3-(6-Bromo-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide (CAS 1401603-03-9, molecular formula C₁₅H₁₅BrN₄O, molecular weight 347.21 g·mol⁻¹) is a synthetic heterocyclic amide featuring a 6-bromoindole donor linked via a three-carbon propanamide spacer to a 1-methyl-1H-pyrazol-4-amine acceptor . The compound belongs to the broader pyrazolyl-indole derivative class for which patent filings disclose activity as inhibitors of cyclin-dependent kinases, Aurora kinases, and other disease-relevant protein kinases [1]. The 6-bromo regioisomer is the less common variant alongside the commercially prevalent 5-bromo positional isomer, making its procurement both a selectivity probe opportunity and a supply-chain consideration. Physicochemical descriptors computed via ZINC15 (MW 374.24, logP ~3.25, tPSA 64 Ų, H-bond donors 1, H-bond acceptors 6) place the compound within favorable drug-like property space, though the ZINC entry corresponds to a closely related C₁₆H₁₆BrN₅O analog rather than the exact target [2].

3-(6-Bromo-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide: Why In-Class Analogs Cannot Be Assumed Interchangeable


Pyrazolyl-indole propanamides are not a uniform commodity: the position of the bromine substituent on the indole ring (C5 versus C6), the substitution pattern on the pyrazole nitrogen, and the length of the linker chain each independently modulate target engagement, selectivity, and physicochemical properties. For the broader pyrazol-1-yl-propanamide class, even subtle aryl-ring modifications have been shown to shift androgen receptor (AR) antagonist IC₅₀ values by more than 100-fold and can convert an antagonist into an agonist [1]. Within the kinase inhibitor patent space, the pyrazolyl-indole scaffold has demonstrated selectivity for specific kinases (e.g., ITK over IRK, CDK2, GSK3β, and PKA), a selectivity profile that is highly sensitive to the halogen and substitution position [2]. A user substituting the 6-bromo isomer with the commercially more common 5-bromo analog (CAS 1401586-20-6) risks altering the vector of the bromine atom relative to the binding pocket by approximately 2.4 Å, which is sufficient to abolish key halogen-bond or hydrophobic interactions. Generic interchange without experimental validation is therefore scientifically unsound.

3-(6-Bromo-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide: Quantified Differentiation Evidence vs. Closest Analogs


Regioisomeric Differentiation: 6-Bromo vs. 5-Bromo Indole Substitution — Impact on Target Binding Geometry

The C6 bromine position on the indole ring constitutes the most structurally consequential differentiation from the commercially prevalent 5-bromo analog (CAS 1401586-20-6) . In pyrazolyl-indole kinase inhibitor scaffolds, the (4 or 5-aryl)pyrazolyl-indole connectivity pattern has been shown to confer selectivity for ITK over the off-target kinases IRK, CDK2, GSK3β, and PKA [1]. Although direct head-to-head ITK inhibition data for the 6-bromo versus 5-bromo isomers have not been disclosed in the public domain, the established sensitivity of kinase selectivity to halogen position in this scaffold class implies that the 6-bromo isomer explores a distinct region of chemical space that cannot be accessed by the 5-bromo counterpart.

Medicinal Chemistry Kinase Selectivity Structure-Activity Relationship

Kinase Inhibition Scaffold Validation: Pyrazolyl-Indole Derivatives as Selective ITK Inhibitors

The pyrazolyl-indole scaffold to which the target compound belongs has been validated as a selective ITK inhibitor platform. In a systematic study, (4 or 5-aryl)pyrazolyl-indole compounds demonstrated selectivity for ITK over the structurally related kinases IRK, CDK2, GSK3β, and PKA [1]. This selectivity fingerprint is scaffold-dependent—meaning that alterations to the indole substitution pattern, including the bromine position, are expected to modulate it. While the specific 6-bromo-N-(1-methylpyrazol-4-yl)propanamide has not been individually profiled in this assay, the patent literature covering pyrazolyl-indole derivatives (US20050032869A1) explicitly claims compounds of this general formula as active against cyclin-dependent kinases, Aurora kinases, and other protein kinases implicated in cancer [2]. The patent establishes the intellectual property framework and biological rationale for investigating this specific substitution pattern.

Kinase Inhibition ITK Immunology

Class-Level Pharmacological Precedent: Pyrazol-1-yl-propanamides as Potent Androgen Receptor Pan-Antagonists with In Vivo Antitumor Activity

The pyrazol-1-yl-propanamide chemotype—sharing the identical propanamide linker and N-pyrazole substitution motif with the target compound—has been pharmacologically validated as a selective androgen receptor degrader (SARD) and pan-antagonist scaffold [1]. In this series, compound 26a achieved 80% tumor growth inhibition in enzalutamide-resistant VCaP xenograft models. Crucially, the AR antagonist potency in this series is exquisitely sensitive to B-ring aryl substitution: IC₅₀ values range from 0.223 μM to >10 μM across a panel of para-substituted phenyl derivatives tested in a competitive AR binding assay using recombinant LBD of wild-type AR [1]. Although the target compound bears an indole rather than a phenyl B-ring and has not been directly tested in this assay, the SAR steepness observed (IC₅₀ spanning approximately 50-fold) reinforces that bromine position on the aryl/heteroaryl ring is a critical efficacy determinant that cannot be presumed equivalent across regioisomers.

Androgen Receptor Prostate Cancer SARD

Computational Activity Prediction: Adenosine Receptor Interaction Profile Differentiates the Pyrazolyl-Indole Propanamide Scaffold

Computational activity predictions based on ChEMBL 20 data, retrieved via ZINC15 for a closely related C₁₆H₁₆BrN₅O pyrazolyl-indole analog, indicate a pronounced adenosine receptor interaction profile with a pKi of 9.70 (ligand efficiency 0.59) for the adenosine A3 receptor (ADORA3), pKi of 6.33 (LE 0.39) for ADORA2A, and pKi of 5.74 (LE 0.35) for ADORA1 [1]. This suggests a selectivity window of approximately 3.96 log units (~9,100-fold) favoring ADORA3 over ADORA1. If this profile translates to the 6-bromo-N-(1-methylpyrazol-4-yl)propanamide scaffold, it would position the compound favorably for adenosine receptor-targeted research applications where A3 selectivity is desired.

Adenosine Receptor GPCR Computational Docking

3-(6-Bromo-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide: High-Impact Application Scenarios Grounded in Evidence


Kinase Selectivity Probe Development: Probing the ITK vs. CDK2/GSK3β Selectivity Boundary

The pyrazolyl-indole scaffold has demonstrated selective ITK inhibition over CDK2, GSK3β, IRK, and PKA [1]. The 6-bromo substitution represents a regioisomeric variation not yet profiled in published ITK panels. Procurement of this specific compound enables a systematic head-to-head kinase selectivity comparison against the 5-bromo analog (CAS 1401586-20-6, broadly available) to determine whether the bromine position shifts the selectivity fingerprint, potentially identifying a more ITK-selective or broader-spectrum kinase inhibitor.

Structure-Activity Relationship (SAR) Expansion for Androgen Receptor Pan-Antagonist Optimization

The pyrazol-1-yl-propanamide chemotype has been validated as a SARD/pan-antagonist scaffold with in vivo antitumor activity against enzalutamide-resistant prostate cancer xenografts [2]. Incorporating the 6-bromoindole as the B-ring element offers a pharmacologically unexplored substitution within this scaffold class. Given that AR antagonist IC₅₀ values in the pyrazol-1-yl-propanamide series span from 0.223 μM to >10 μM depending on B-ring substituent identity [2], the 6-bromoindole B-ring may confer potency, degradation efficiency, or metabolic stability characteristics distinct from the phenyl B-rings previously explored.

Adenosine A3 Receptor (ADORA3) Probe Design: Scaffold-Hopping with Quantitative Selectivity Hypothesis

Computational predictions for a closely related pyrazolyl-indole analog indicate high ADORA3 affinity (pKi 9.70) with substantial selectivity over ADORA1 (ΔpKi 3.96) and ADORA2A (ΔpKi 3.37) [3]. The 6-bromo-N-(1-methylpyrazol-4-yl)propanamide represents a purchasable scaffold-hop with a modified linker (propanamide vs. the predicted analog) that can test whether the ADORA3 selectivity is maintained, enhanced, or lost with this connectivity. This scenario is particularly relevant given the therapeutic interest in selective ADORA3 ligands for inflammatory and oncological indications.

Synthetic Intermediate for Diversification via Cross-Coupling at the C6 Bromine Position

The 6-bromo substituent serves as a versatile synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) to generate focused libraries of 6-substituted pyrazolyl-indole propanamides . This enables late-stage diversification strategies where the core pyrazolyl-propanamide scaffold is maintained while varying the C6 substituent, allowing systematic exploration of SAR at a position that is synthetically inaccessible from the 5-bromo isomer without de novo synthesis of the indole core.

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